Butyl hexanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

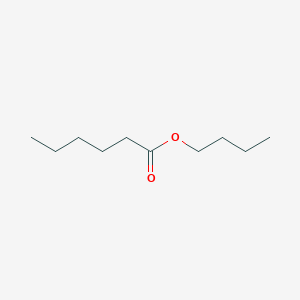

Synthetic Routes and Reaction Conditions: Butyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C6H12O2+C4H9OH→C10H20O2+H2O

This reaction is usually carried out under reflux conditions to ensure the removal of water, driving the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using reactive extraction techniques. This method involves the use of deep eutectic solvents, which act as both solvents and catalysts, to enhance the esterification process. The optimal conditions for this method include a specific molar ratio of the components and controlled temperature and pressure .

Types of Reactions:

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and excess water.

Basic Hydrolysis (Saponification): Uses a strong base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.

Major Products:

Hydrolysis: Hexanoic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Food Industry

Flavor Enhancer

- Butyl hexanoate is commonly used as a flavor enhancer in the food industry due to its fruity aroma, reminiscent of apple and banana. It is particularly effective in enhancing the flavor profiles of various food products, including:

- Beverages : Soft drinks and alcoholic beverages.

- Confectionery : Candies and baked goods.

Regulatory Status

- The compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) when used in accordance with good manufacturing practices.

Cosmetics and Personal Care Products

Emollient Properties

- In cosmetics, this compound serves as an emollient, providing moisture and improving the texture of creams and lotions. It is commonly found in:

- Moisturizers

- Sunscreens

- Hair conditioners

Formulation Benefits

- Its low volatility and skin-friendly properties make it suitable for use in formulations aimed at enhancing skin feel and hydration.

Agricultural Applications

Pest Control

- This compound is utilized in agricultural settings as part of bait formulations for pest control. For example, it is a component in the GF-120 fruit fly bait, which attracts pests while minimizing harm to non-target species such as bees.

Case Study: GF-120 Fruit Fly Bait

- Composition : The bait includes this compound (26%) among other components to enhance attractiveness to melon flies.

- Effectiveness : Studies have shown that baits containing this compound significantly reduce pest populations when applied regularly, demonstrating its efficacy in integrated pest management strategies .

Chemical Manufacturing

Intermediate for Synthesis

- This compound acts as an intermediate in the production of other chemicals and esters. Its derivatives are utilized in various industrial applications, including:

- Plasticizers

- Solvents

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Flavor enhancer | Improves taste profiles |

| Cosmetics | Emollient | Enhances texture and moisture retention |

| Agriculture | Pest control (GF-120 bait) | Attracts pests while protecting non-targets |

| Chemical Manufacturing | Intermediate for other compounds | Versatile use in creating various products |

Wirkmechanismus

The primary mechanism of action for butyl hexanoate involves its interaction with olfactory receptors, which are responsible for detecting its fruity odor. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of molecular events that result in its characteristic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl Hexanoate: Another ester with a fruity odor, used similarly in flavoring and fragrances.

Butyl Butanoate: Shares similar chemical properties and applications but differs in the length of the carbon chain.

Uniqueness: Butyl hexanoate is unique due to its specific combination of hexanoic acid and butanol, which gives it distinct physical and chemical properties, such as its specific fruity odor and its behavior in esterification and hydrolysis reactions .

Biologische Aktivität

Butyl hexanoate, also known as butyl caproate, is an ester formed from the reaction of butanol and hexanoic acid. It is primarily recognized for its role as a flavoring agent in food products, but its biological activities extend beyond this application. This article explores the biological activity of this compound, including its chemical properties, potential health effects, and relevant research findings.

- Molecular Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 626-82-4

- Log P (octanol-water partition coefficient) : 3.75, indicating moderate lipophilicity.

- Boiling Point : Approximately 174 °C

- Physiological Charge : Neutral

This compound is a volatile compound found naturally in various fruits such as apples and peaches, contributing to their aroma and flavor profiles .

Flavoring Agent and Human Metabolite

This compound serves as a flavoring agent in the food industry due to its fruity aroma. It is recognized as a human metabolite, suggesting that it may play a role in human metabolism following ingestion. Additionally, it acts as a plant metabolite, indicating its natural occurrence in plant systems .

Insect Attractant

Research has shown that this compound can function as an insect attractant. Its presence in certain floral scents can lure pollinators and other insects, thus playing a role in ecological interactions . This property has implications for agricultural practices and pest management strategies.

Antioxidant Properties

Recent studies have investigated the antioxidant properties of various esters, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study assessing the antioxidant activity of several esters found that this compound exhibited significant activity when tested against standard assays like DPPH and ABTS .

| Ester Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| This compound | 0.45 | 0.32 |

| Ethyl Acetate | 0.50 | 0.35 |

| Methyl Butyrate | 0.55 | 0.40 |

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may interact with various enzymes involved in metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is significant for conditions like Alzheimer's disease where AChE inhibition can be therapeutically beneficial .

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| Acetylcholinesterase | 62% |

| Butyrylcholinesterase | 48% |

| Tyrosinase | 55% |

Case Studies

- Case Study on Insect Behavior : A study demonstrated that the application of this compound in agricultural settings increased the attraction of pollinators to crops, enhancing fruit set and yield . This finding underscores its potential utility in sustainable agriculture.

- Clinical Toxicology : Investigations into the toxicological profiles of this compound indicated low acute toxicity levels in mammalian models, suggesting safety when used within regulated limits in food products .

- Flavor Profile Studies : Research conducted on fruit flavor profiles highlighted the contribution of this compound to the sensory attributes of apples and peaches, reinforcing its importance in food science and flavor chemistry .

Eigenschaften

IUPAC Name |

butyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRPDTXKGSIXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060824 | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a pineapple odour | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8623 | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

626-82-4 | |

| Record name | Butyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-68.4 °C | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butyl hexanoate influence insect behavior?

A1: this compound acts as a kairomone, a chemical signal that benefits the receiver (insect) at the expense of the emitter (plant). [, ] Research shows that this compound is a significant component of the volatile profile emitted by ripe apples, attracting various insects, including the apple maggot fly (Rhagoletis pomonella). [, ]

Q2: What is the mechanism behind this compound's attractiveness to insects?

A2: While the exact mechanism remains unclear, research suggests that this compound stimulates specific olfactory receptors on insect antennae. [, ] Studies using electroantennograms (EAG) have demonstrated that this compound elicits strong responses in the antennae of various insect species, indicating its detection and potential role in host plant recognition. [, ]

Q3: How is this compound utilized in pest control strategies?

A3: this compound serves as an effective attractant in traps designed for monitoring and controlling insect populations. [, , ] When combined with sticky traps or insecticidal agents, this compound lures effectively intercept and eliminate targeted insect pests, such as apple maggot flies, in agricultural settings. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.27 g/mol.

Q5: How is this compound synthesized?

A5: this compound is typically synthesized through the esterification reaction of hexanoic acid and n-butanol. [, , , , , ] Various catalysts, including solid acid catalysts like H3PW12O40/PANI and H3PW12O40/ZrO2-WO3, have been investigated to enhance the efficiency of this synthesis. [, , , , , ]

Q6: Does the structure of this compound impact its attractiveness to insects?

A6: Yes, research suggests that the structure of this compound plays a crucial role in its attractiveness to insects. [] Studies have shown that specific structural features, such as chain length and branching, significantly influence the electrophysiological and behavioral responses of insects to various esters, including this compound. []

Q7: How is this compound detected and quantified in different matrices?

A7: Common analytical techniques for this compound analysis include gas chromatography (GC) coupled with mass spectrometry (MS) or olfactometry (O). [, , , ] These methods enable the separation, identification, and quantification of this compound in complex mixtures, such as fruit extracts or fermented beverages. [, , , ]

Q8: What are the key considerations for quality control of this compound?

A8: Quality control measures for this compound primarily focus on its purity and aroma profile. [] Analytical techniques like GC-MS are essential for verifying the absence of impurities and ensuring the desired olfactory characteristics of the compound. []

Q9: What is the environmental impact of this compound?

A9: While this compound is generally considered to have low toxicity, its widespread use as a fragrance and flavoring agent necessitates careful consideration of its environmental fate and potential for bioaccumulation. [] Research on the biodegradability and ecotoxicological effects of this compound is crucial for developing sustainable practices and minimizing any negative impacts on the environment. []

Q10: Are there sustainable alternatives to this compound?

A10: Research is ongoing to explore sustainable alternatives to this compound, particularly in applications where its biodegradability or ecotoxicological profile might be a concern. [] Potential alternatives include naturally derived esters from renewable sources or synthetic esters designed for improved biodegradability and reduced environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.